molecular formula C12H17ClN4 B1480106 4-(4-Allylpiperazin-1-yl)-6-chloro-2-methylpyrimidine CAS No. 2098111-19-2

4-(4-Allylpiperazin-1-yl)-6-chloro-2-methylpyrimidine

Cat. No. B1480106
CAS RN: 2098111-19-2
M. Wt: 252.74 g/mol
InChI Key: ZEECOIKAEPGZIQ-UHFFFAOYSA-N
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Description

4-(4-Allylpiperazin-1-yl)-6-chloro-2-methylpyrimidine (4-APCMP) is an organic compound with a wide variety of applications in research and laboratory experiments. It is a structural isomer of 6-(4-Allylpiperazin-1-yl)-4-chloro-2-methylpyrimidine (6-APCMP) and is composed of a pyrimidine ring with a 4-allylpiperazin-1-yl substituent group and a 6-chloro-2-methyl group. 4-APCMP has been used in a variety of research applications, including its use as a potential anti-cancer agent, a substrate for enzymes, and a building block for more complex molecules.

Scientific Research Applications

Novel Antimicrobial Agents

A study by Zaidi et al. (2021) focused on synthesizing novel derivatives of 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl) ethanones. These compounds, characterized using spectral data, demonstrated potent antimicrobial activities, suggesting the potential of the 4-allylpiperazin-1-yl moiety in developing effective antimicrobial agents Zaidi et al., 2021.

Anticancer and Anti-inflammatory Activities

Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives with anticancer and anti-5-lipoxygenase activities. The synthesis route highlights the versatility of pyrimidine derivatives in medicinal chemistry, indicating the broader context within which similar compounds like 4-(4-Allylpiperazin-1-yl)-6-chloro-2-methylpyrimidine could be explored for therapeutic purposes Rahmouni et al., 2016.

Biocorrosion Inhibition

Onat et al. (2016) investigated the biocidal and corrosion inhibitor activities of 2-aminopyrimidines derivatives, which showcase the chemical utility of pyrimidine derivatives in industrial applications beyond pharmaceuticals. This study could infer the potential application of structurally similar compounds in protecting metals against biocorrosion Onat et al., 2016.

Anti-TMV Activity

Yuan et al. (2011) explored the synthesis of N-(pyrimidin-5-yl)-N′-phenylureas, demonstrating significant anti-TMV (tobacco mosaic virus) activity. This suggests the potential agricultural applications of pyrimidine derivatives in developing plant protectants Yuan et al., 2011.

Potential 5-HT3 Receptor Antagonists

Mahesh et al. (2004) conducted research on 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile derivatives for their serotonin 5-HT3 receptor antagonism. This research area is critical for developing new treatments for disorders such as irritable bowel syndrome and anxiety, indicating the medical relevance of piperazin derivatives Mahesh et al., 2004.

properties

IUPAC Name

4-chloro-2-methyl-6-(4-prop-2-enylpiperazin-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN4/c1-3-4-16-5-7-17(8-6-16)12-9-11(13)14-10(2)15-12/h3,9H,1,4-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEECOIKAEPGZIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N2CCN(CC2)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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